5-(羟甲基)-N-甲基异噁唑-3-甲酰胺

描述

5-Hydroxymethylfurfural (HMF) is an organic compound formed by the dehydration of reducing sugars . It is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents .

Synthesis Analysis

The synthesis of HMF has been a topic of significant study. It was first reported in 1875 as an intermediate in the formation of levulinic acid from sugar and sulfuric acid . The classical route remains, with 6-carbon sugars (hexoses) such as fructose undergoing acid-catalyzed poly-dehydration .Molecular Structure Analysis

The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups . ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) experiments have been used to investigate the molecular structure, morphology, and growth mechanism of HMF derived humins .Chemical Reactions Analysis

The reaction pathway of HMF involves either a ring-opening mechanism and/or substitution at the α or β position via nucleophilic attack . The addition of DMSO as a co-solvent leads to significant changes in the FTIR spectra of humins .Physical And Chemical Properties Analysis

HMF has a molar mass of 126.111 g·mol −1. It has a density of 1.29 g/cm 3, a melting point of 30 to 34 °C, and a boiling point of 114 to 116 °C .科学研究应用

化学合成和修饰

5-(羟甲基)-N-甲基异噁唑-3-甲酰胺(HMIC)用于化学合成和修饰过程。例如,Pasunooti等人(2015年)描述了从异噁唑-3-甲酰胺衍生的双齿辅助剂在Pd催化的C(sp(3))-H键活化中的应用。这个过程涉及5-甲基异噁唑-3-甲酰胺(MICA),能够实现α-氨基丁酸衍生物的选择性和高效芳基化和烷基化,从而产生各种γ-取代的非天然氨基酸 (Pasunooti, Banerjee, Yap, Jiang, & Liu, 2015)。

有机化学和化合物合成

在有机化学中,HMIC参与复杂有机化合物的合成。Martins等人(2002年)报道了从3-甲基异噁唑-5-甲酸一锅法合成六种3-甲基异噁唑-5-甲酰胺和十二种5-[(1H-吡唑-1-基)羰基]-3-甲基异噁唑,展示了它在创造多样有机分子中的实用性 (Martins, Neto, Sinhorin, Bastos, Zimmermann, Rosa, Bonacorso, & Zanatta, 2002)。

生化药理学

HMIC在生化药理学领域发挥着重要作用。例如,Vincent等人(1984年)探讨了DTIC(一种化疗药物)的药代动力学及其代谢产生HMIC。这项研究突显了了解不同物种中药物代谢对有效癌症治疗的重要性 (Vincent, Rutty, & Abel, 1984)。

安全和危害

未来方向

HMF has aroused considerable interest over the past years as an important biomass-derived platform molecule, yielding various value-added products. The synthesis of 2,5-furandicarboxylic acid (FDCA) by the electrocatalytic oxidation of HMF has attracted considerable attention . With further improvement, this process can be used in scaled-up facilities for simultaneous renewable building block and fuel production .

属性

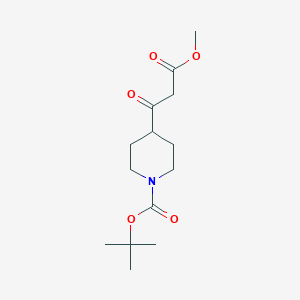

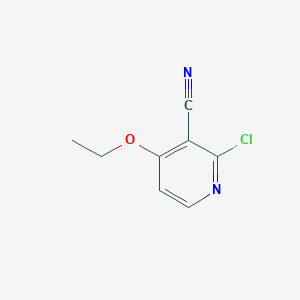

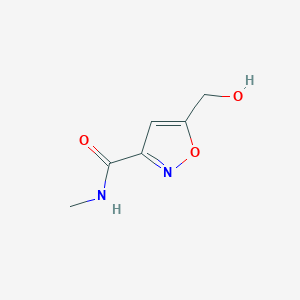

IUPAC Name |

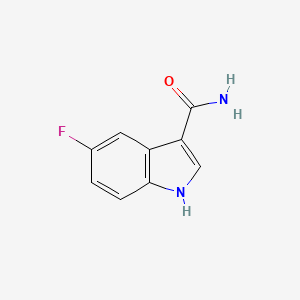

5-(hydroxymethyl)-N-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-7-6(10)5-2-4(3-9)11-8-5/h2,9H,3H2,1H3,(H,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUNULGLALWOMKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NOC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454934 | |

| Record name | 5-(Hydroxymethyl)-N-methyl-1,2-oxazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Hydroxymethyl)-N-methylisoxazole-3-carboxamide | |

CAS RN |

210641-15-9 | |

| Record name | 5-(Hydroxymethyl)-N-methyl-1,2-oxazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。